
Fosamprenavir-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
福沙匹拉韦-d4 是福沙匹拉韦的氘代形式,福沙匹拉韦是一种用于治疗人类免疫缺陷病毒 (HIV-1) 感染的抗逆转录病毒药物。它是一种氨匹拉韦的前体药物,氨匹拉韦是一种 HIV-1 蛋白酶抑制剂。福沙匹拉韦-d4 旨在通过掺入氘原子来改善母体化合物的药代动力学性质,氘原子可以增强代谢稳定性并降低药物清除率 .
准备方法
合成路线和反应条件: 福沙匹拉韦-d4 的合成涉及将氘原子掺入福沙匹拉韦分子中。这可以通过各种合成路线实现,包括使用氘代试剂和溶剂。一种常见的方法是使氘代氨匹拉韦与磷酸反应生成福沙匹拉韦-d4。该反应通常在受控条件下进行,以确保选择性掺入氘原子 .
工业生产方法: 福沙匹拉韦-d4 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度氘代试剂和溶剂来实现所需的氘掺入水平。反应条件经过优化以最大限度地提高收率和纯度,最终产品经受严格的质量控制措施以确保符合监管标准 .
化学反应分析
反应类型: 福沙匹拉韦-d4 会经历各种化学反应,包括水解、氧化和还原。福沙匹拉韦-d4 的水解会生成氨匹拉韦,这是活性代谢物。氧化和还原反应可以进一步改变福沙匹拉韦-d4 的结构,导致形成不同的代谢物 .
常用试剂和条件: 福沙匹拉韦-d4 化学反应中常用的试剂包括用于水解的磷酸,以及用于氧化反应的氧化剂,如过氧化氢。这些反应通常在受控条件下进行,例如特定的 pH 值和温度,以确保获得所需的结果 .
形成的主要产物: 福沙匹拉韦-d4 水解形成的主要产物是氨匹拉韦。其他代谢物可能通过氧化和还原反应形成,具体取决于所用条件和试剂 .
科学研究应用
福沙匹拉韦-d4 具有广泛的科学研究应用,特别是在化学、生物学、医学和工业领域。在化学中,它被用作开发和验证分析方法的参考标准,例如液相色谱-质谱联用 (LC-MS/MS)。在生物学和医学中,福沙匹拉韦-d4 用于药代动力学研究,以研究母体化合物的代谢稳定性和清除率。它也用于临床研究,以评估抗逆转录病毒疗法的疗效和安全性 .
作用机制
福沙匹拉韦-d4 是一种前体药物,在肠道上皮细胞中被细胞磷酸酶迅速水解为氨匹拉韦。氨匹拉韦抑制 HIV-1 蛋白酶,这种酶对于感染性病毒颗粒的成熟至关重要。通过与 HIV-1 蛋白酶的活性位点结合,氨匹拉韦阻止了病毒 Gag-Pol 多蛋白前体的裂解,从而导致形成不成熟的、非感染性病毒颗粒 .
相似化合物的比较
类似化合物: 与福沙匹拉韦-d4 类似的化合物包括其他用于治疗 HIV-1 感染的蛋白酶抑制剂,例如洛匹那韦、利托那韦和阿扎那韦。这些化合物具有类似的作用机制,但在药代动力学性质和副作用方面有所不同 .
独特性: 福沙匹拉韦-d4 的独特之处在于它掺入了氘原子,可以增强其代谢稳定性并降低药物清除率。与非氘代类似物相比,这可能导致改善的药代动力学性质和潜在的更好的治疗效果 .
属性
分子式 |
C25H36N3O9PS |
|---|---|
分子量 |
589.6 g/mol |
IUPAC 名称 |
[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(2-methylpropyl)amino]-1-phenyl-3-phosphonooxybutan-2-yl]carbamate |
InChI |
InChI=1S/C25H36N3O9PS/c1-18(2)15-28(39(33,34)22-10-8-20(26)9-11-22)16-24(37-38(30,31)32)23(14-19-6-4-3-5-7-19)27-25(29)36-21-12-13-35-17-21/h3-11,18,21,23-24H,12-17,26H2,1-2H3,(H,27,29)(H2,30,31,32)/t21-,23-,24+/m0/s1/i8D,9D,10D,11D |
InChI 键 |
MLBVMOWEQCZNCC-MHVPRHJPSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N(C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)O[C@H]3CCOC3)OP(=O)(O)O)CC(C)C)[2H] |
规范 SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)OP(=O)(O)O)S(=O)(=O)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



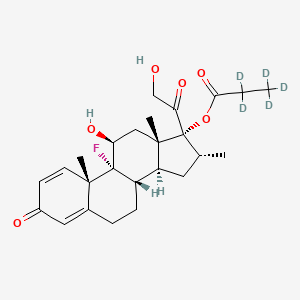
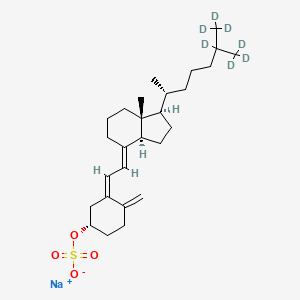

![3,5-Dichloro-N-[[(1alpha,5alpha,6-exo,6alpha)-3-(3,3-dimethylbutyl)-3-azabicyclo[3.1.0]hex-6-yl]methyl]-benzamide-d9](/img/structure/B12414387.png)

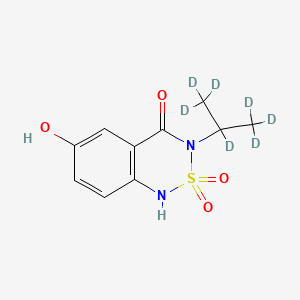

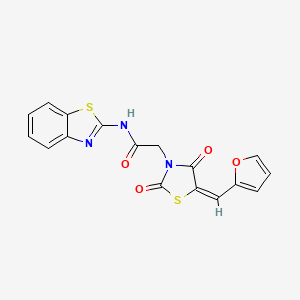
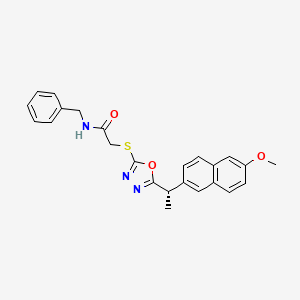

![N-[(2S)-1-[(3E,5E)-3,5-bis[(4-nitrophenyl)methylidene]-4-oxopiperidin-1-yl]-1-oxo-3-phenylpropan-2-yl]-2-chloroacetamide](/img/structure/B12414436.png)


